"2-Acetoxy-3'-fluorobenzophenone" CAS number and molecular weight
"2-Acetoxy-3'-fluorobenzophenone" CAS number and molecular weight
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Acetoxy-3'-fluorobenzophenone, a fluorinated benzophenone derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific regioisomer, this document outlines a robust, plausible synthetic pathway, provides predicted physicochemical and spectroscopic properties based on established principles and data from analogous compounds, and explores potential applications grounded in the known bioactivity of related molecular scaffolds. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the chemistry of this compound class.
Introduction and Core Molecular Attributes
Benzophenones are a class of aromatic ketones that serve as a versatile scaffold in organic synthesis and are prevalent in a variety of biologically active compounds and functional materials. The incorporation of a fluorine atom into the benzophenone core can significantly modulate its electronic properties, lipophilicity, and metabolic stability, often enhancing its therapeutic potential. The acetoxy group, on the other hand, can act as a pro-drug moiety or a synthetic handle for further functionalization. This guide focuses on the specific isomer, 2-Acetoxy-3'-fluorobenzophenone.
While specific vendor information for "2-Acetoxy-3'-fluorobenzophenone" is scarce, a closely related and commercially available isomer is 2-Acetoxy-2'-fluorobenzophenone. For clarity and practical utility, the core attributes of this related compound are provided below.
Table 1: Core Molecular Attributes of 2-Acetoxy-2'-fluorobenzophenone
| Property | Value | Source/Note |
| CAS Number | 890098-99-4 | For 2-Acetoxy-2'-fluorobenzophenone |
| Molecular Formula | C₁₅H₁₁FO₃ | |
| Molecular Weight | 258.24 g/mol | |
| IUPAC Name | [2-(3-fluorobenzoyl)phenyl] acetate | For the title compound |
| Appearance | Predicted: White to off-white solid | Based on analogous benzophenones |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone); Insoluble in water. | Inferred from structural analogues |
Proposed Synthesis of 2-Acetoxy-3'-fluorobenzophenone
A reliable and logical synthetic route to 2-Acetoxy-3'-fluorobenzophenone proceeds via a two-step sequence involving a Friedel-Crafts acylation to form the key intermediate, 2-hydroxy-3'-fluorobenzophenone, followed by acetylation.
Step 1: Synthesis of 2-Hydroxy-3'-fluorobenzophenone via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones. In this step, phenol is acylated with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The hydroxyl group of phenol directs the acylation primarily to the ortho and para positions. The ortho isomer, 2-hydroxy-3'-fluorobenzophenone, can be separated from the para isomer by column chromatography.
Reaction:
Experimental Protocol:
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To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in a suitable solvent (e.g., dry dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add 3-fluorobenzoyl chloride (1.0 equivalent) dropwise.
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After stirring for 15 minutes, add phenol (1.1 equivalents) dissolved in the same solvent dropwise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (e.g., 40-50 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of dilute hydrochloric acid (e.g., 2M HCl).
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Separate the organic layer, and extract the aqueous layer with the solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 2-hydroxy-3'-fluorobenzophenone isomer.
Step 2: Acetylation of 2-Hydroxy-3'-fluorobenzophenone
The final step is the acetylation of the phenolic hydroxyl group. This can be readily achieved using acetic anhydride or acetyl chloride in the presence of a base.
Reaction:
Experimental Protocol:
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Dissolve 2-hydroxy-3'-fluorobenzophenone (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane.
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Add acetic anhydride (1.5 equivalents) to the solution. If using a non-basic solvent, add a catalytic amount of a base like triethylamine or DMAP.
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Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-Acetoxy-3'-fluorobenzophenone. Further purification can be achieved by recrystallization if necessary.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway to 2-Acetoxy-3'-fluorobenzophenone.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the principles of NMR, IR, and mass spectrometry, and by comparison with analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 500 MHz, CDCl₃):
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δ 7.80-7.20 (m, 8H, Ar-H): The aromatic protons are expected to appear in this region as a complex multiplet. The protons on the fluorinated ring will exhibit coupling to the fluorine atom.
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δ 2.15 (s, 3H, -OCOCH₃): A singlet corresponding to the three protons of the acetyl group.
¹³C NMR (Predicted, 125 MHz, CDCl₃):
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δ 195.5 (C=O, ketone): The carbonyl carbon of the benzophenone.
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δ 168.5 (C=O, ester): The carbonyl carbon of the acetoxy group.
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δ 163.0 (d, J_CF ≈ 250 Hz, C-F): The carbon directly attached to the fluorine atom, showing a characteristic large one-bond carbon-fluorine coupling constant.
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δ 150.0 - 120.0 (Ar-C): Multiple signals corresponding to the aromatic carbons.
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δ 21.0 (-OCOCH₃): The methyl carbon of the acetoxy group.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present.
Table 2: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | Aromatic C-H stretch |
| ~2980 | Weak | Aliphatic C-H stretch (methyl) |
| ~1770 | Strong | C=O stretch (ester) |
| ~1670 | Strong | C=O stretch (ketone)[1] |
| ~1600, ~1480 | Medium | Aromatic C=C skeletal vibrations |
| ~1200 | Strong | C-O stretch (ester) |
| ~1150 | Strong | C-F stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show the following key fragments:
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m/z = 258 (M⁺): The molecular ion peak.
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m/z = 216: Loss of the acetyl group (CH₂=C=O, 42 Da).
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m/z = 198: Subsequent loss of water from the 2-hydroxy-3'-fluorobenzophenone fragment.
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m/z = 123: Fragment corresponding to the fluorobenzoyl cation [FC₆H₄CO]⁺.
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m/z = 95: Fragment corresponding to the fluorophenyl cation [FC₆H₄]⁺.
Visualization of Mass Spectrometry Fragmentation
Caption: Predicted fragmentation pathway in EI-MS.
Potential Applications and Research Directions
The unique combination of a fluorinated benzophenone scaffold and an acetoxy group suggests several promising avenues for research and application, particularly in medicinal chemistry.
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Anticancer and Anti-inflammatory Agents: Benzophenone derivatives are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties. The fluorine atom can enhance binding affinity to biological targets and improve pharmacokinetic properties.[2]
-
Neuroprotective Agents: Fluorinated benzophenones have been investigated as potential agents for Alzheimer's disease, targeting enzymes like β-secretase (BACE-1) and acetylcholinesterase (AChE).[2] The specific substitution pattern of 2-Acetoxy-3'-fluorobenzophenone could offer novel interactions with these targets.
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Chemical Intermediate: This molecule can serve as a valuable intermediate in the synthesis of more complex heterocyclic compounds, where the acetoxy group can be hydrolyzed to a phenol for further derivatization, or the ketone can be a site for various chemical transformations.
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Photophysical Applications: The fluorination of aromatic systems can significantly alter their photophysical properties. This could lead to applications in materials science, such as in the development of novel fluorophores.[3]
The strategic incorporation of fluorine is a well-established strategy in drug design to modulate various properties of a lead compound.[4][5] Therefore, 2-Acetoxy-3'-fluorobenzophenone represents a compound of interest for further biological evaluation.
Conclusion
2-Acetoxy-3'-fluorobenzophenone is a molecule with significant potential in various scientific domains, particularly in the development of new therapeutic agents. While direct experimental data is limited, this guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic route is robust and relies on well-understood reactions. The predicted spectroscopic data provides a solid foundation for the characterization of this compound. The potential applications highlighted in this guide should encourage further research into the biological and material properties of this and related fluorinated benzophenones.
References
-
PrepChem.com. Synthesis of 2'-fluoro-2-hydroxy-4-methoxy-3-methylbenzophenone. Available from: [Link]
-
National Center for Biotechnology Information. Benzophenone: a ubiquitous scaffold in medicinal chemistry. Available from: [Link]
-
St. Paul's Cathedral Mission College, Department of Chemistry. INFRARED SPECTROSCOPY. Available from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
University of Regensburg. Chemical shifts. Available from: [Link]
-
National Center for Biotechnology Information. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Available from: [Link]
-
PubMed. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]
-
PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Available from: [Link]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
